molecular formula C15H16N4O B2388958 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol CAS No. 300684-91-7

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol

Cat. No.: B2388958
CAS No.: 300684-91-7
M. Wt: 268.32
InChI Key: SOBFGFLLBGDINI-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol typically involves the reaction of 2,3-dimethylphenol with benzotriazole derivatives under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is then reacted with 2,3-dimethylphenol in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and the use of catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted and functionalized derivatives of the original compound.

Scientific Research Applications

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzotriazole and phenol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFGFLLBGDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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